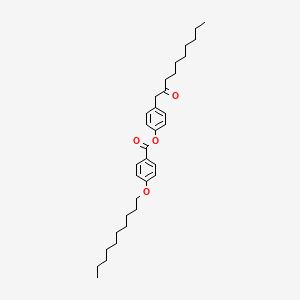
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate is a chemical compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a decyloxy group and an oxodecyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-(2-oxodecyl)phenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystal polymers and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The decyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Ethoxypropoxy)phenyl 4-(decyloxy)benzoate
- 4-((S)-(-)-2-Ethoxy-propoxy)-phenyl 4-(decyloxy)-benzoate
Uniqueness
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
142272-34-2 |
|---|---|
Formule moléculaire |
C33H48O4 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
[4-(2-oxodecyl)phenyl] 4-decoxybenzoate |
InChI |
InChI=1S/C33H48O4/c1-3-5-7-9-11-12-14-16-26-36-31-24-20-29(21-25-31)33(35)37-32-22-18-28(19-23-32)27-30(34)17-15-13-10-8-6-4-2/h18-25H,3-17,26-27H2,1-2H3 |
Clé InChI |
OAHWLYBWNZORLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
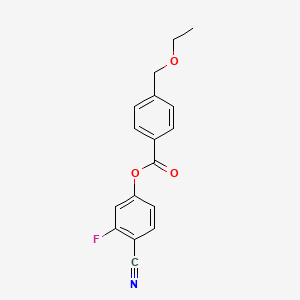
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)

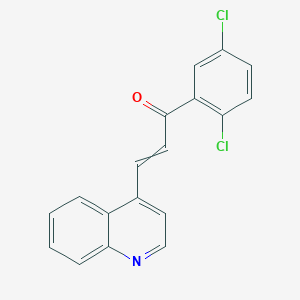
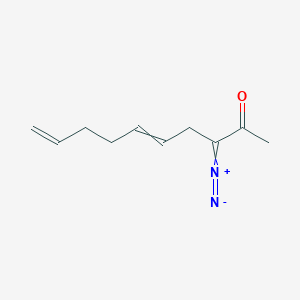
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)


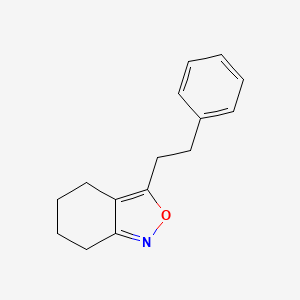
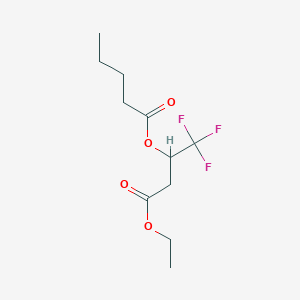
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
